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Compound of Interest

Compound Name: Cyclopropanecarboxamide

Cat. No.: B1202528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Cyclopropanecarboxamide (CAS No: 6228-73-5), a valuable building block in pharmaceutical

and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: Cyclopropanecarboxamide

Molecular Formula: C₄H₇NO

Molecular Weight: 85.10 g/mol

Structure:
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Spectroscopic Data
The following tables summarize the available spectroscopic data for

Cyclopropanecarboxamide.

¹H NMR (Proton NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Cyclopropanecarboxamide

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

5.63-5.91 Broad Singlet - 2H -NH₂

1.43 Multiplet - 1H -CH (cyclopropyl)

0.98
Doublet of

Doublets
4.42, 2.98 2H

-CH₂

(cyclopropyl)

0.79
Doublet of

Doublets
7.91, 2.95 2H

-CH₂

(cyclopropyl)

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz
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¹³C NMR (Carbon-13 NMR) Spectroscopy
Explicit ¹³C NMR chemical shift data for Cyclopropanecarboxamide is available in spectral

databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show

three distinct signals: one for the carbonyl carbon (C=O) in the typical amide region (around

170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the

equivalent methylene carbons (-CH₂) of the ring, both in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Cyclopropanecarboxamide

Functional Group Predicted Chemical Shift (δ) ppm

C=O (Amide) ~175

-CH (Cyclopropyl) ~15

-CH₂ (Cyclopropyl) ~8

Infrared (IR) Spectroscopy
The IR spectrum of Cyclopropanecarboxamide is available in the NIST WebBook.[2] The key

absorption bands are characteristic of a primary amide.

Table 3: Key IR Absorption Bands for Cyclopropanecarboxamide

Wavenumber (cm⁻¹) Intensity Assignment

~3350, ~3180 Strong, Broad N-H Stretch (Amide)

~2950 Medium C-H Stretch (Cyclopropyl)

~1640 Strong C=O Stretch (Amide I)

~1610 Medium N-H Bend (Amide II)

~1420 Medium C-N Stretch

Mass Spectrometry (MS)
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The mass spectrum of Cyclopropanecarboxamide is available in the NIST Mass

Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum

shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Cyclopropanecarboxamide

m/z Relative Intensity Assignment

85 Moderate [M]⁺ (Molecular Ion)

44 High [CONH₂]⁺

41 High [C₃H₅]⁺ (Cyclopropyl cation)

39 Moderate [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropanecarboxamide in

~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle

of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.

For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCl₃ at

7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline

correction.
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3.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often

required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments). The number of scans will need to be significantly higher than for ¹H

NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to

several thousand scans depending on the sample concentration. A relaxation delay of 2

seconds is a common starting point.

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the

spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): As Cyclopropanecarboxamide is a solid, the KBr pellet

method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Background Spectrum: Collect a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution

of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The sample is then heated to induce
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volatilization into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The instrument's software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of a chemical compound like Cyclopropanecarboxamide.
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Click to download full resolution via product page

Caption: Workflow for Compound Identification using Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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